molecular formula C12H11F3O3 B157145 Ethyl (3-trifluoromethylbenzoyl)acetate CAS No. 1717-42-6

Ethyl (3-trifluoromethylbenzoyl)acetate

Cat. No. B157145
Key on ui cas rn: 1717-42-6
M. Wt: 260.21 g/mol
InChI Key: YCHPVUWFIZXXPI-UHFFFAOYSA-N
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Patent
US07396944B2

Procedure details

A mixture of 1.96 g (0.0275 mol) sodium ethoxide (95%) and 22 ml ethanol was stirred 20 minutes at room temperature and was then cooled with an ice bath. 3.65 g (0.025 mol) diethyloxalate followed by 4.7 g (0.025 mol) 1-(3-trifluoromethyl-phenyl)-ethanone were added slowly. The mixture was stirred for 30 min. at 0-5° C., then allowed to warm to room temperature and additional 25 ml ethanol were added. After 1 d at room temperature the solvent was evaporated. Water and diethylether were added to the residue. The organic phase was separated and the aqueous phase was extracted one more time with diethyl ether. The aqueous phase was acidified with 2M HCl to pH2 and extracted three times with diethyl ether. The combined organic phases were dried over magnesium sulfate, the solvent was evaporated and the residue triturated with petrol ether to give 5.35 g (0.0185 mol) 3-oxo-3-(3-trifluoromethyl-phenyl)-propionic acid ethyl ester.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(O[C:8](=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])C.[F:15][C:16]([F:27])([F:26])[C:17]1[CH:18]=[C:19]([C:23](=[O:25])C)[CH:20]=[CH:21][CH:22]=1>C(O)C>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][C:23](=[O:25])[C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([C:16]([F:15])([F:26])[F:27])[CH:18]=1)[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C(C)=O)(F)F
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled with an ice bath
ADDITION
Type
ADDITION
Details
were added slowly
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min. at 0-5° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
After 1 d at room temperature the solvent was evaporated
Duration
1 d
ADDITION
Type
ADDITION
Details
Water and diethylether were added to the residue
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted one more time with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with petrol ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(CC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0185 mol
AMOUNT: MASS 5.35 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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